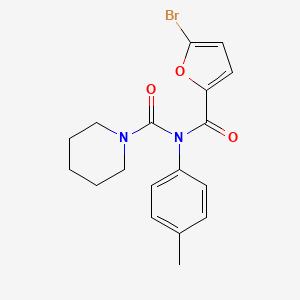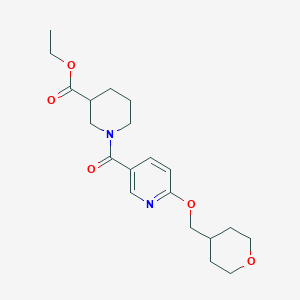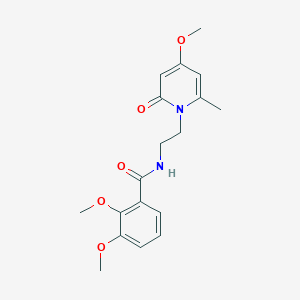
2,3-dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The IUPAC name is based on the longest carbon chain in the compound and the functional groups present.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The choice of starting materials and the type of reactions used depend on the structure of the target compound.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple, or aromatic) between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can provide information about the functional groups in the compound and their reactivity.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. These properties can provide information about the purity of the compound and its suitability for various applications.科学的研究の応用
Antidopaminergic Properties and Potential Antipsychotic Agents
The compound, alongside similar benzamide derivatives, has been researched for its antidopaminergic properties, indicating potential as antipsychotic agents. For instance, studies have synthesized and evaluated the antidopaminergic properties of related benzamides, highlighting their potency and selectivity towards dopamine D-2 receptors. These properties suggest a low tendency to induce extrapyramidal side effects at antipsychotically effective doses, making them suitable for investigating dopamine D-2 mediated responses both in vitro and in vivo (Högberg et al., 1990).
Synthesis Methods and Radiopharmaceutical Applications
Research has also focused on the synthesis methods of benzamides, including the compound , for radiopharmaceutical applications. For example, a simple and high-yield synthesis method has been developed for related benzamides, showcasing their potential in the preparation of radiolabeled compounds for positron emission tomography (PET) imaging (Bobeldijk et al., 1990).
Neuroleptic Activity
The neuroleptic activity of benzamide derivatives, including those structurally related to the specified compound, has been synthesized and evaluated. These compounds have demonstrated inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential as neuroleptics. The structure-activity relationship studies have revealed insights into the enhancements in activity through specific substitutions, suggesting their use in the treatment of psychosis (Iwanami et al., 1981).
Anticancer Activity
Further, benzamide derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies have provided a foundation for understanding the therapeutic potential of benzamides, including the specific compound of interest, in oncology. The research highlights the importance of specific structural features in enhancing anticancer activity, offering pathways for the development of novel anticancer agents (Mohan et al., 2021).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used as a source of this information.
将来の方向性
This involves predicting or proposing future research directions. This could include potential applications of the compound, modifications that could enhance its properties, or new methods of synthesis.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. It’s always important to follow safety guidelines when handling chemicals.
特性
IUPAC Name |
2,3-dimethoxy-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-12-10-13(23-2)11-16(21)20(12)9-8-19-18(22)14-6-5-7-15(24-3)17(14)25-4/h5-7,10-11H,8-9H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDWYJHGECEHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=C(C(=CC=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


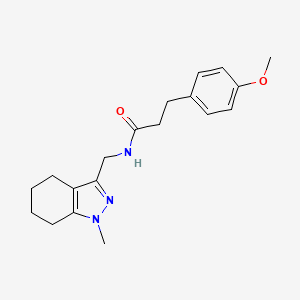
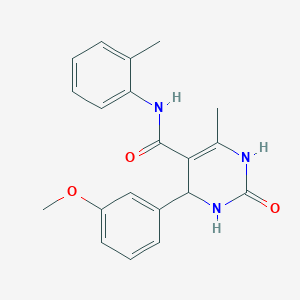
![(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/no-structure.png)
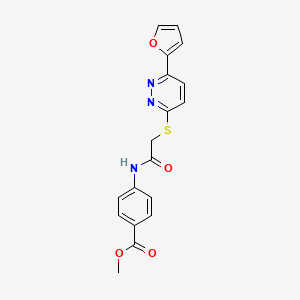
![3-(3,5-Dimethoxyphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2795454.png)

![N-(2,3-dimethylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2795456.png)



